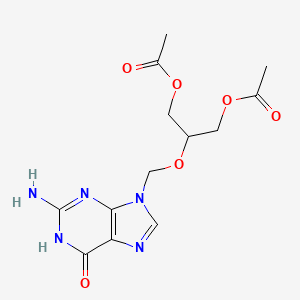

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

概要

説明

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is a synthetic compound that serves as an intermediate in the production of antiviral drugs, particularly ganciclovir. Ganciclovir is known for its efficacy against viruses of the herpes family, including cytomegalovirus (CMV). The compound’s structure includes a guanine base linked to a 1,3-diacetoxy-2-propoxymethyl group, which enhances its antiviral properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate typically involves the alkylation of guanine derivatives. One common method includes the direct alkylation of appropriately substituted 2-aminopurines, such as guanine derivatives. This process often results in a mixture of N-9 and N-7 alkylated isomers .

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity of the desired N-9 alkylated isomer. This is achieved through the use of specific solvents and reaction conditions that favor the formation of the N-9 isomer over the N-7 isomer. For example, the addition of acetic acid to the alkylation mixture can help control the reaction and improve the selectivity for the N-9 isomer .

化学反応の分析

Types of Reactions

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetoxy groups, yielding 9-(1,3-dihydroxy-2-propoxymethyl)guanine.

Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions to cleave the acetoxy groups.

Oxidation and Reduction: Specific reagents and conditions depend on the desired modifications but may include common oxidizing or reducing agents.

Major Products

The primary product of hydrolysis is 9-(1,3-dihydroxy-2-propoxymethyl)guanine, which is a key intermediate in the synthesis of ganciclovir .

科学的研究の応用

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of antiviral compounds.

Biology: Studied for its effects on viral DNA synthesis and its potential as an antiviral agent.

Medicine: Integral in the production of ganciclovir, which is used to treat CMV infections in immunocompromised patients.

Industry: Employed in the large-scale production of antiviral drugs

作用機序

The compound exerts its effects primarily through its conversion to ganciclovir. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination. This inhibition is facilitated by the phosphorylation of ganciclovir to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA .

類似化合物との比較

Similar Compounds

Acyclovir: Another antiviral compound used to treat herpes simplex virus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.

Uniqueness

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is unique due to its specific structure, which allows for the efficient synthesis of ganciclovir. Its acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in antiviral drug production .

特性

分子式 |

C13H17N5O6 |

|---|---|

分子量 |

339.30 g/mol |

IUPAC名 |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O6/c1-7(19)22-3-9(4-23-8(2)20)24-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |

InChIキー |

NSZKHEYZLNPIEJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole](/img/structure/B8681135.png)

![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)

![[6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)

![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)